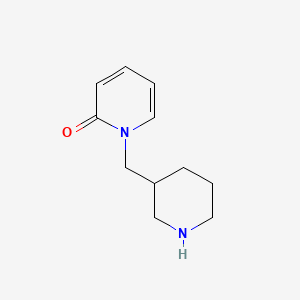
1-(piperidin-3-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(piperidin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Piperidin-3-ylmethyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including anticancer, antibacterial, and antifungal properties, and highlights relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H16N2O. Its structure features a piperidine ring attached to a pyridinone moiety, which is significant for its biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of pyridinone compounds exhibit anticancer properties. For instance, a study evaluated various pyrrolo[3,4-b]pyridin-5-one derivatives against breast cancer cell lines. The compound with the highest activity was found to significantly decrease cell viability at low concentrations (6.25 µM) in MDA-MB-231 cells, indicating a potential therapeutic application for similar structures like this compound .
Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives
| Compound | Cell Line | Concentration (µM) | Viability Decrease (%) |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant |
| 1d | MDA-MB-231 | 25 | Moderate |
| 1b | MDA-MB-231 | 50 | Moderate |
Antibacterial Activity
The antibacterial properties of similar piperidine derivatives have been explored extensively. Compounds containing piperidine rings have shown effectiveness against various bacterial strains. For example, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Table 2: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Sodium pyrrolidide | S. aureus | 0.0039 |
| Sodium pyrrolidide | E. coli | 0.025 |
Antifungal Activity
In addition to antibacterial effects, some studies have also reported antifungal activities associated with piperidine derivatives. Although specific data on this compound is limited, related compounds have shown promising results against fungal pathogens in vitro.
Case Studies and Research Findings
A notable case study investigated the structure-activity relationship (SAR) of histone acetyltransferase inhibitors, revealing that modifications to the piperidine ring significantly influenced biological activity. The study highlighted that compounds with specific substitutions on the piperidine moiety exhibited enhanced inhibition of histone acetyltransferases, suggesting that similar modifications could be beneficial for enhancing the efficacy of this compound .
Properties
CAS No. |
820231-74-1 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(piperidin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c14-11-5-1-2-7-13(11)9-10-4-3-6-12-8-10/h1-2,5,7,10,12H,3-4,6,8-9H2 |
InChI Key |
CRXGPVZZFUWGAF-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CN2C=CC=CC2=O |
Canonical SMILES |
C1CC(CNC1)CN2C=CC=CC2=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















